molecular formula C8H8N2 B032642 2-(6-Methylpyridin-3-yl)acetonitrile CAS No. 52426-67-2

2-(6-Methylpyridin-3-yl)acetonitrile

Cat. No.: B032642
CAS No.: 52426-67-2
M. Wt: 132.16 g/mol
InChI Key: ZTPNSVPRINUIGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield the nitrile . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-3-yl)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(6-methylpyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPNSVPRINUIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466422
Record name 2-(6-methylpyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52426-67-2
Record name 6-Methyl-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52426-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-methylpyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methylpyridin-3-yl)acetonitrile
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Synthesis routes and methods

Procedure details

Sodium cyanide (38.6 g, 787.7 mmol, 1.5 equiv), 5-(chloromethyl)-2-methylpyridine (74.37 g, 527.4 mmol, 1 equiv) and DMSO (750 mL, 10 vol) were charged into a reactor and placed under nitrogen. This exothermic mixture self-heated to ca. 45° C. and was heated to 60° C. After 15 min, TLC (eluent: EtOAc:heptanes 50/50) indicated that the reaction was completed. The mixture was cooled to RT and water (1500 mL, 20 vol) was added slowly; the exotherm was controlled by the addition rate. The solution was extracted with EtOAc (4×750 mL), and the combined organic layer was concentrated under reduced pressure. The resulting oil was purified by chromatography (eluent: EtOAc), to obtain 2-(6-methylpyridin-3-yl)acetonitrile.
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
74.37 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

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